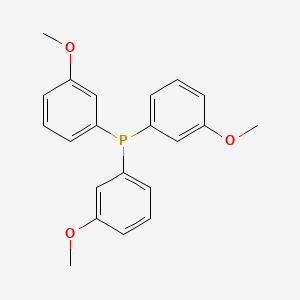

Tris(3-methoxyphenyl)phosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132543. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris(3-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O3P/c1-22-16-7-4-10-19(13-16)25(20-11-5-8-17(14-20)23-2)21-12-6-9-18(15-21)24-3/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXTYQMZVYIQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)P(C2=CC=CC(=C2)OC)C3=CC=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184054 | |

| Record name | Tris(3-methoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29949-84-6 | |

| Record name | Tris(3-methoxyphenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029949846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29949-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(3-methoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(3-methoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Tris(3-methoxyphenyl)phosphine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tris(3-methoxyphenyl)phosphine, a versatile organophosphorus compound. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed data, an outline of synthetic methodology, and a summary of its applications.

Core Physical and Chemical Properties

This compound, also known as Tris(m-anisyl)phosphine, is a white to off-white solid organophosphorus compound.[1][2] Its molecular structure, featuring three methoxy-substituted phenyl groups attached to a central phosphorus atom, imparts unique electronic and steric properties that make it a valuable ligand in catalysis and a precursor in the synthesis of advanced materials.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₁O₃P | [1][3] |

| Molecular Weight | 352.37 g/mol (352.4 g/mol reported) | [1][3] |

| CAS Number | 29949-84-6 | [1][2][4] |

| Appearance | White to orange to light green powder | [1][2] |

| Melting Point | 113-117 °C (113-115 °C reported) | [1][2][4] |

| Boiling Point | 476.3±40.0 °C at 760 mmHg | [4] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Room temperature, under an inert atmosphere | [1][5] |

Reactivity and Applications

This compound's utility stems from the electron-donating nature of the methoxy groups, which enhances the nucleophilicity of the phosphorus atom. This increased electron density at the phosphorus center makes it an effective ligand for transition metals, facilitating a variety of catalytic transformations.

The compound is widely utilized in:

-

Organic Synthesis: It serves as a versatile ligand in various catalytic reactions, notably in cross-coupling reactions such as the Suzuki and Heck reactions, enhancing reaction efficiency and selectivity.[1][6]

-

Materials Science: Its ability to stabilize metal ions and its electronic properties make it a valuable component in the development of phosphorescent materials and organic light-emitting devices (OLEDs).[1]

-

Pharmaceutical Development: In drug discovery, it can be used to modify drug candidates, potentially improving their efficacy and bioavailability.[1]

The presence of the methoxy groups also influences its solubility, making it more soluble in common organic solvents compared to its unsubstituted counterpart, triphenylphosphine.[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound were not found in the immediate search, a general and widely used method for the preparation of tertiary phosphines involves the reaction of a phosphorus trihalide with an organometallic reagent, such as a Grignard reagent.[7]

General Synthesis of Triarylphosphines

A plausible synthetic route for this compound would involve the following steps:

-

Preparation of the Grignard Reagent: 3-Bromoanisole is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form 3-methoxyphenylmagnesium bromide.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then added dropwise to a solution of phosphorus trichloride (PCl₃) in an anhydrous ether solvent at a low temperature (typically 0 °C or below). The stoichiometry is crucial, with three equivalents of the Grignard reagent required for each equivalent of PCl₃.

-

Quenching and Workup: After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.

Visualizing Workflows and Mechanisms

To further elucidate the synthesis and application of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and its role in a generic catalytic cycle.

Caption: General workflow for the synthesis of this compound.

Caption: Catalytic cycle showing the role of this compound (L).

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

This guide provides a foundational understanding of this compound. For specific applications and experimental procedures, further consultation of peer-reviewed literature is recommended.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Tris(m-methoxyphenyl)phosphine | C21H21O3P - Ereztech [ereztech.com]

- 3. This compound | C21H21O3P | CID 141534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:29949-84-6 | Chemsrc [chemsrc.com]

- 5. This compound | 29949-84-6 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to Tris(3-methoxyphenyl)phosphine (CAS: 29949-84-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(3-methoxyphenyl)phosphine, with CAS number 29949-84-6, is an organophosphorus compound that has garnered significant interest as a ligand in transition metal catalysis. Its unique electronic and steric properties, conferred by the methoxy substituents on the phenyl rings, make it a valuable tool in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, and its applications in catalysis, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and diagrams of catalytic cycles are included to facilitate its practical application in research and development settings.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. The presence of the methoxy groups enhances its solubility in common organic solvents compared to its parent compound, triphenylphosphine. It is generally stable under an inert atmosphere but may be susceptible to oxidation in air.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 29949-84-6 | N/A |

| Molecular Formula | C₂₁H₂₁O₃P | [1] |

| Molecular Weight | 352.37 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 113-115 °C | [2] |

| Solubility | Soluble in common organic solvents | N/A |

| Storage | Store under an inert atmosphere at room temperature | N/A |

Synthesis

The synthesis of this compound is most commonly achieved via a Grignard reaction. This method involves the reaction of a Grignard reagent, prepared from 3-bromoanisole and magnesium, with phosphorus trichloride.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

3-Bromoanisole

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Iodine crystal (as initiator)

-

Anhydrous work-up reagents (e.g., saturated ammonium chloride solution)

-

Standard Schlenk line or glovebox equipment for inert atmosphere operations

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). A small crystal of iodine is added to activate the magnesium. A solution of 3-bromoanisole in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the solvent. The mixture is stirred until most of the magnesium has reacted.

-

Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether or THF (typically 1 equivalent of PCl₃ to 3 equivalents of the Grignard reagent) is added dropwise from the dropping funnel with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure complete reaction.

-

Work-up and Purification: The reaction mixture is cooled, and the excess Grignard reagent is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield this compound as a crystalline solid.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| ¹H NMR | ~7.3-6.8 | m | N/A | [3] |

| ~3.8 | s | N/A | [3] | |

| ¹³C NMR | Aromatic carbons: ~160, 130, 116, 115 | m | P-C couplings observable | [3] |

| Methoxy carbon: ~55 | s | N/A | [3] | |

| ³¹P NMR | ~ -6 to -11 | s | N/A | [3][4][5] |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.

Table 3: Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Reference |

| [M]⁺ | 352.12 | [1][6] |

| [M+H]⁺ | 353.13 | [6] |

| [M+Na]⁺ | 375.11 | [6] |

Applications in Catalysis

This compound is primarily used as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[7] The electron-donating methoxy groups increase the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the phosphine ligand. This property can influence the rate and efficiency of key steps in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. Phosphine ligands are crucial for stabilizing the active palladium(0) catalyst and facilitating the elementary steps of the reaction.

Materials:

-

4-Bromoanisole

-

Phenylboronic acid

-

This compound

-

Palladium(II) acetate [Pd(OAc)₂] or another palladium precatalyst

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent (e.g., toluene, dioxane, or a mixture with water)

-

Standard reaction glassware and inert atmosphere setup

Procedure:

-

Reaction Setup: A reaction vessel is charged with palladium(II) acetate, this compound, and the base under an inert atmosphere.

-

Addition of Reactants: 4-Bromoanisole, phenylboronic acid, and the degassed solvent are added to the reaction vessel.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a period of time until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product, 4-methoxybiphenyl, is then purified by column chromatography or recrystallization.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can serve as a ligand to promote this transformation.

Diagram 2: Catalytic Cycle of the Heck Reaction

Caption: The catalytic cycle for the palladium-catalyzed Heck reaction.

Safety and Handling

This compound is an irritant. It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).[1]

Table 4: Hazard Statements for this compound

| Hazard Code | Description | Reference |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

Conclusion

This compound is a valuable and versatile phosphine ligand for palladium-catalyzed cross-coupling reactions. Its electron-rich nature and steric bulk contribute to its effectiveness in facilitating key steps in catalytic cycles, making it a useful tool for synthetic chemists in academia and industry, particularly in the fields of drug discovery and materials science. This guide provides essential technical information to support its safe and effective use in the laboratory.

References

- 1. This compound | C21H21O3P | CID 141534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Tris(m-methoxyphenyl)phosphine | C21H21O3P - Ereztech [ereztech.com]

- 3. rsc.org [rsc.org]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. PubChemLite - this compound (C21H21O3P) [pubchemlite.lcsb.uni.lu]

- 7. chemimpex.com [chemimpex.com]

Tris(3-methoxyphenyl)phosphine molecular weight and formula

This guide provides core technical data on Tris(3-methoxyphenyl)phosphine, a versatile organophosphorus compound utilized as a ligand in catalysis and organic electronics. Its utility in research and development stems from its unique electronic and steric properties, which are conferred by the three methoxy-substituted phenyl groups attached to a central phosphorus atom.

Core Chemical Data

The fundamental chemical properties of this compound are summarized below. This data is essential for experimental design, stoichiometric calculations, and material characterization.

| Identifier | Value | Source |

| Molecular Formula | C₂₁H₂₁O₃P | [1][2][3] |

| Molecular Weight | 352.36 g/mol | [3] |

| 352.37 g/mol | [2] | |

| 352.4 g/mol | [1] | |

| CAS Number | 29949-84-6 | [1][2][3] |

| IUPAC Name | tris(3-methoxyphenyl)phosphane | [1] |

| Synonyms | Tris(m-anisyl)phosphine | [2] |

| Appearance | White to light yellow or light green powder | [2][3] |

| Melting Point | 113-117 °C | [2] |

| 113-115 °C | [3][4] |

Note on Molecular Weight: Minor variations in the reported molecular weight are common and depend on the source and calculation method. The values are consistent across different suppliers and databases.

As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams. The information provided is based on publicly available chemical data. For detailed experimental procedures, researchers should consult peer-reviewed literature and established laboratory manuals.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tris(3-methoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Tris(3-methoxyphenyl)phosphine. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted NMR data generated from computational models. These predictions are based on established algorithms that analyze the molecule's structure to estimate chemical shifts and coupling patterns. This information is crucial for the identification, characterization, and purity assessment of this compound in research and development settings, particularly in the fields of catalysis and drug discovery where phosphine ligands are widely utilized.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were obtained using validated computational methods and are intended to serve as a reference for researchers. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J Hz) | Integration |

| H-4/H-6 | 7.20 - 7.35 | Multiplet | - | 6H |

| H-2 | 7.05 - 7.15 | Multiplet | - | 3H |

| H-5 | 6.85 - 6.95 | Multiplet | - | 3H |

| OCH₃ | 3.81 | Singlet | - | 9H |

Disclaimer: These are computationally predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ ppm) |

| C-3 | 159.8 |

| C-1 | 138.5 |

| C-5 | 129.7 |

| C-6 | 123.5 |

| C-4 | 116.5 |

| C-2 | 116.0 |

| OCH₃ | 55.2 |

Disclaimer: These are computationally predicted values and may differ from experimental results.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the assignment of NMR signals. This visualization aids in understanding the relationship between the molecular geometry and the corresponding spectral data.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of Tris(3-methoxyphenyl)phosphine

This guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for Tris(3-methoxyphenyl)phosphine. It is intended for researchers, scientists, and professionals in drug development who are working with or characterizing this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes visual workflows for the analytical processes.

Introduction to this compound

This compound is an organophosphorus compound with the chemical formula C₂₁H₂₁O₃P.[1] It is a derivative of phosphine where three hydrogen atoms are substituted by 3-methoxyphenyl groups. Understanding its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in various chemical reactions.

Molecular Structure:

FT-IR Spectral Data

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic rings, C-O bonds, and P-C bonds. While a specific experimental spectrum for the 3-methoxy isomer is not publicly available, the expected characteristic vibrational modes can be inferred from the analysis of similar aromatic phosphine compounds.[3]

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3100 - 3000 | Aromatic C-H Stretch | Ar-H |

| 3000 - 2850 | C-H Stretch (in OCH₃) | C-H |

| 1600 - 1475 | Aromatic C=C Ring Stretch | C=C (Aromatic) |

| 1250 - 1200 | Asymmetric C-O-C Stretch | Ar-O-CH₃ |

| 1050 - 1000 | Symmetric C-O-C Stretch | Ar-O-CH₃ |

| 1100 - 1000 | P-Ar Stretch | P-C (Aromatic) |

| 800 - 600 | Aromatic C-H Bending (out-of-plane) | Ar-H |

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity and structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organophosphorus compounds.[4]

Table 2: GC-MS Fragmentation Data for this compound

| m/z | Ion | Description |

| 352 | [M]⁺ | Molecular Ion |

| 228 | [M - C₇H₇O]⁺ | Loss of a methoxyphenyl radical |

| 138 | [M - 2(C₇H₇O)]⁺ | Loss of two methoxyphenyl radicals |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Table 3: Predicted Collision Cross Section (CCS) Data for Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 353.13011 | 186.1 |

| [M+Na]⁺ | 375.11205 | 192.1 |

| [M-H]⁻ | 351.11555 | 194.4 |

| [M+NH₄]⁺ | 370.15665 | 198.9 |

| [M]⁺ | 352.12228 | 190.2 |

Data calculated using CCSbase.[5]

Experimental Protocols

The following are generalized protocols for obtaining FT-IR and mass spectrometry data for organophosphorus compounds like this compound.

This protocol is based on the Attenuated Total Reflectance (ATR) FT-IR technique, which is suitable for solid samples.

-

Instrument Setup:

-

Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Set the spectral range from 4000 to 400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹ and accumulate 16 to 32 scans for a good signal-to-noise ratio.

-

-

Background Collection:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction and other necessary spectral processing.

-

Identify and label the major absorption peaks.

-

This protocol outlines a general procedure for the analysis of organophosphorus compounds by GC-MS.[4]

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph:

-

Injector: Splitless mode, with an injection volume of 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Column: A low-polarity capillary column suitable for organophosphorus compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

-

-

Data Acquisition and Analysis:

-

Inject the sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for FT-IR and GC-MS analysis.

Caption: Workflow for FT-IR Analysis.

Caption: Workflow for GC-MS Analysis.

References

- 1. This compound | C21H21O3P | CID 141534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Tris(m-methoxyphenyl)phosphine | C21H21O3P - Ereztech [ereztech.com]

- 3. rsc.org [rsc.org]

- 4. cromlab-instruments.es [cromlab-instruments.es]

- 5. PubChemLite - this compound (C21H21O3P) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Solubility of Tris(3-methoxyphenyl)phosphine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-methoxyphenyl)phosphine, a triarylphosphine ligand, is a crucial reagent in various chemical transformations, including cross-coupling reactions and as a ligand in organometallic catalysis. Its electronic and steric properties, influenced by the methoxy substituents on the phenyl rings, play a significant role in its reactivity and the stability of its metal complexes. A fundamental physical property that dictates its utility in solution-phase chemistry is its solubility in common organic solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound and related compounds, along with a detailed experimental protocol for solubility determination.

Qualitative Solubility Profile

Quantitative Solubility Data of Analogous Phosphine Ligands

Due to the limited availability of precise quantitative solubility data for this compound, the following table summarizes the solubility of the closely related compound, Triphenylphosphine, in various organic solvents. This data is provided as a reference point for estimating the solubility behavior of substituted triarylphosphines.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Triphenylphosphine | Toluene | 25 | ~25-50 |

| Triphenylphosphine | Acetone | 25 | ~25-50 |

| Triphenylphosphine | Ethanol | 25 | ~1-5 |

| Triphenylphosphine | Petroleum Ether | 25 | ~1-5 |

| Triphenylphosphine | Water | 25 | Insoluble |

Note: The solubility values for Triphenylphosphine are estimations based on qualitative descriptions and should be used as a general guideline.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following protocol outlines a reliable method for quantitatively determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.[3][4][5] This method is based on the gravimetric analysis of a saturated solution.

Materials and Equipment

-

This compound

-

Selected organic solvent (e.g., toluene, THF, acetone, ethanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps

-

Syringe filters (PTFE, 0.2 µm)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Desiccator

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a 0.2 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution.

-

Carefully evaporate the solvent from the dish. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. For air-sensitive compounds, a vacuum oven may be used.

-

Once the solvent is completely evaporated, place the dish containing the solid residue in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

-

Weigh the dish containing the dry this compound residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution withdrawn.

-

Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound.

Conclusion

Understanding the solubility of this compound is essential for its effective application in research and development. While precise quantitative data for this specific compound is scarce, the provided information on analogous phosphine ligands, coupled with a detailed experimental protocol for solubility determination, offers a solid foundation for scientists and professionals. The gravimetric method described is a robust and accurate technique for generating reliable solubility data, which is critical for reaction optimization, catalyst preparation, and the development of new chemical processes.

References

The Guiding Hand of the Methoxy Group: An In-depth Technical Guide to its Electronic and Steric Influence on Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

The subtle yet profound influence of substituent effects on ligand performance is a cornerstone of modern catalyst design. Among these, the methoxy group (–OCH₃) stands out for its dual electronic nature, capable of donating electrons through resonance and withdrawing them inductively. When appended to a phosphine ligand, this seemingly simple functional group can dramatically alter the outcome of a catalytic reaction. This technical guide provides a comprehensive overview of the electronic and steric effects of the methoxy group in phosphine ligands, offering insights into their synthesis, characterization, and application in catalysis, with a particular focus on palladium-catalyzed cross-coupling reactions.

Understanding the Dual Nature of the Methoxy Group

The methoxy group's influence on the electronic properties of a phosphine ligand is a delicate balance of two opposing effects:

-

Mesomeric (Resonance) Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring system. This electron donation increases the electron density at the phosphorus atom, making the phosphine a stronger σ-donor. This enhanced donor character can, in turn, increase the electron density on the metal center, which can facilitate key steps in catalytic cycles, such as oxidative addition.

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the methoxy group withdraws electron density through the sigma bond framework. This effect is distance-dependent and is most pronounced at the ortho position.

The net electronic effect of the methoxy group is a combination of these two factors and is highly dependent on its position (ortho, meta, or para) on the aryl ring.

Quantifying Electronic and Steric Effects

To quantitatively compare the influence of different phosphine ligands, two key parameters are widely used: the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ).

-

Tolman Electronic Parameter (ν): The TEP is an experimental measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[1] Stronger σ-donating ligands increase the electron density on the nickel center, leading to increased π-backbonding to the carbonyl ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[2]

-

Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the metal center at the vertex at a standard M-P bond distance of 2.28 Å.[2] The cone angle is a critical factor in determining the coordination number of the metal complex and the accessibility of the metal center to substrates.

Data Presentation: Electronic and Steric Parameters of Methoxy-Substituted Phosphine Ligands

| Ligand | Substituent Position | Tolman Electronic Parameter (ν) cm⁻¹ | Tolman Cone Angle (θ) ° |

| PPh₃ (for reference) | - | 2068.9 | 145 |

| Tris(4-methoxyphenyl)phosphine | para | 2066.5 | 145 |

| Tris(2-methoxyphenyl)phosphine | ortho | Not widely reported | ~160 |

The data indicates that the para-methoxy substitution leads to a slight decrease in the TEP compared to triphenylphosphine, signifying a modest increase in electron-donating ability. The ortho-methoxy groups are expected to have a more significant impact on the steric profile of the ligand, leading to a larger cone angle.

Synthesis of Methoxy-Substituted Phosphine Ligands

The synthesis of methoxy-substituted phosphine ligands typically involves the reaction of a phosphorus trihalide with an appropriate organometallic reagent, such as a Grignard or organolithium reagent.

Caption: Synthesis of Tris(4-methoxyphenyl)phosphine.

Experimental Protocol: Synthesis of Tris(4-methoxyphenyl)phosphine

A common laboratory-scale synthesis involves the following steps:

-

Preparation of the Grignard Reagent: To a flame-dried flask containing magnesium turnings, a solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise under an inert atmosphere (e.g., argon or nitrogen). The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled to 0 °C and a solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

Workup and Purification: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield tris(4-methoxyphenyl)phosphine as a white crystalline solid.[3]

Characterization of Methoxy-Substituted Phosphine Ligands

Standard analytical techniques are employed to confirm the identity and purity of the synthesized phosphine ligands.

-

NMR Spectroscopy:

-

³¹P NMR: A single resonance in the ³¹P NMR spectrum is characteristic of the phosphine. The chemical shift provides information about the electronic environment of the phosphorus atom.

-

¹H and ¹³C NMR: These spectra are used to confirm the structure of the aryl groups and the presence of the methoxy substituents. For tris(4-methoxyphenyl)phosphine, the ¹H NMR spectrum typically shows a singlet for the methoxy protons around 3.8 ppm and multiplets for the aromatic protons.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the Tolman Electronic Parameter, as described earlier. It can also be used to identify characteristic vibrational modes of the ligand.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the molecule. This data is essential for accurately determining the cone angle and understanding the steric profile of the ligand.

The Methoxy Group in Catalysis: A Case Study of the Suzuki-Miyaura Coupling

The electronic and steric properties of methoxy-substituted phosphine ligands have a profound impact on their performance in catalytic reactions. The Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for the formation of C-C bonds, serves as an excellent example.[4]

Caption: The Suzuki-Miyaura Catalytic Cycle.

The methoxy group on the phosphine ligand can influence each step of this cycle:

-

Oxidative Addition: The electron-donating nature of the para-methoxy group increases the electron density on the palladium(0) center, which generally accelerates the rate of oxidative addition of the aryl halide (R-X) to the metal.

-

Transmetalation: The steric bulk of the ligand can influence the rate of transmetalation. While a certain degree of steric hindrance is often beneficial for promoting reductive elimination, excessively bulky ligands can hinder the approach of the organoboron reagent.

-

Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, is often promoted by bulky, electron-rich phosphine ligands. The methoxy group's electronic contribution can facilitate this step by destabilizing the R-Pd(II)-R' intermediate.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general procedure that can be adapted to compare the efficacy of different methoxy-substituted phosphine ligands.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.01 mmol) and the phosphine ligand (e.g., tris(4-methoxyphenyl)phosphine, 0.02 mmol) in the reaction solvent (e.g., toluene/water mixture).

-

Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reagents. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

By running parallel reactions with phosphine ligands bearing methoxy groups at different positions, researchers can directly compare their catalytic activity and selectivity.

Logical Relationships and Experimental Workflows

The interplay between the position of the methoxy group and the resulting electronic and steric effects can be visualized as a logical workflow for ligand design and selection.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phosphine Ligands in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphine ligands, compounds of the general formula PR₃, are a cornerstone of modern organometallic chemistry and homogeneous catalysis.[1][2] Their widespread use stems from their unique ability to modulate the steric and electronic properties of metal centers, thereby influencing the reactivity, selectivity, and stability of organometallic complexes.[1][3] These ligands are characterized as soft σ-donors, readily donating their lone pair of electrons to a metal center.[4][5] Concurrently, they can act as π-acceptors by accepting electron density from the metal into their P-C σ* antibonding orbitals.[6] This synergistic bonding allows for the fine-tuning of the electronic environment at the metal. This guide provides a comprehensive overview of the core principles of phosphine ligands, their synthesis and characterization, and their application in catalysis, with a focus on providing practical data and experimental methodologies.

Classification of Phosphine Ligands

Phosphine ligands can be categorized based on several key features, including their denticity and the nature of the substituents on the phosphorus atom.

-

Monodentate Phosphine Ligands: These ligands possess a single phosphorus atom that coordinates to the metal center. They are the most common type of phosphine ligand due to their straightforward synthesis and predictable coordination behavior.[4]

-

Bidentate and Polydentate Phosphine Ligands: These ligands contain two or more phosphorus donor atoms connected by a backbone.[4] They often act as chelating agents, binding to the metal center at multiple points, which can enhance the stability of the resulting complex.[1] The geometry of the backbone plays a crucial role in determining the P-M-P "bite angle," which can significantly influence the catalytic activity.

-

Chiral Phosphine Ligands: These ligands possess a chiral center, which can be located at the phosphorus atom, the backbone, or the substituents. They are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

The Tunable Nature of Phosphine Ligands: Steric and Electronic Effects

The remarkable utility of phosphine ligands lies in the ability to systematically alter their steric and electronic properties by modifying the R groups attached to the phosphorus atom. These two parameters are critical in dictating the behavior of the corresponding metal complexes.

Electronic Properties: The Tolman Electronic Parameter (TEP)

The electronic effect of a phosphine ligand is a measure of its net electron-donating or -withdrawing character. A common method to quantify this is the Tolman Electronic Parameter (TEP) , which is determined by measuring the ν(CO) stretching frequency of a standard nickel complex, Ni(CO)₃L, where L is the phosphine ligand.[3][7] More electron-donating phosphines lead to a more electron-rich metal center, which results in stronger π-backbonding to the CO ligands and a lower ν(CO) stretching frequency.[7][8] Conversely, electron-withdrawing phosphines result in a higher ν(CO) frequency.

Table 1: Tolman Electronic Parameters for Common Phosphine Ligands [9]

| Ligand (L) | ν(CO) (cm⁻¹) in Ni(CO)₃L |

| P(t-Bu)₃ | 2056.1 |

| PMe₃ | 2064.1 |

| PPh₃ | 2068.9 |

| P(OEt)₃ | 2076.3 |

| PCl₃ | 2097.0 |

| PF₃ | 2110.8 |

Steric Properties: The Tolman Cone Angle

The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ) . This is a calculated value that represents the solid angle occupied by the ligand at a defined distance from the metal center.[4][10] Larger cone angles indicate greater steric hindrance around the metal, which can influence the coordination number of the complex, the rate of ligand dissociation, and the selectivity of catalytic reactions.[3][10]

Table 2: Tolman Cone Angles for Common Phosphine Ligands [4]

| Ligand | Cone Angle (θ) in degrees |

| PH₃ | 87 |

| P(OMe)₃ | 107 |

| PMe₃ | 118 |

| PPh₃ | 145 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

Experimental Protocols

Synthesis of a Monodentate Phosphine Ligand: Triphenylphosphine (PPh₃)

Triphenylphosphine is a widely used phosphine ligand that can be synthesized in the laboratory via a Grignard reaction.[7][10][11]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Phosphorus trichloride (PCl₃)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

-

Under an inert atmosphere of nitrogen or argon, place magnesium turnings in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction. The reaction is exothermic and should be controlled by the rate of addition.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add a solution of phosphorus trichloride in anhydrous toluene dropwise with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour.

-

Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude triphenylphosphine from ethanol to yield a white crystalline solid.

Characterization:

-

Melting Point: 79-81 °C[12]

-

³¹P NMR (CDCl₃): δ -5 to -6 ppm

-

¹H NMR (CDCl₃): δ 7.2-7.4 ppm (m, 15H)

Catalytic Application: The Heck-Mizoroki Cross-Coupling Reaction

The Heck reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene.[8][13][14] Phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the catalytic cycle.[14]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Iodobenzene

-

Styrene

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and triphenylphosphine in anhydrous DMF.

-

Add iodobenzene, styrene, and triethylamine to the reaction mixture.

-

Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford trans-stilbene.

Characterization of trans-Stilbene:

-

Melting Point: 123-125 °C

-

¹H NMR (CDCl₃): δ 7.53 (d, 4H), 7.37 (t, 4H), 7.27 (t, 2H), 7.12 (s, 2H)

Mandatory Visualizations

Structure-Property Relationship of Phosphine Ligands

Caption: Relationship between phosphine ligand structure and catalytic performance.

Experimental Workflow for a Heck Cross-Coupling Reaction

Caption: Step-by-step workflow for a typical Heck cross-coupling reaction.

Catalytic Cycle of the Heck-Mizoroki Reaction

Caption: Simplified catalytic cycle for the Heck-Mizoroki cross-coupling reaction.

Conclusion

Phosphine ligands are indispensable tools in the field of organometallic chemistry and catalysis. Their remarkable tunability, allowing for the precise control of steric and electronic environments at a metal center, has enabled the development of highly efficient and selective catalytic systems for a wide array of chemical transformations. This guide has provided a foundational understanding of phosphine ligands, including their classification, key properties, and practical applications, supplemented with detailed experimental protocols and visual diagrams to aid researchers in their work. A thorough understanding of the principles outlined herein is crucial for the rational design of new catalysts and the optimization of existing chemical processes in both academic and industrial research, including the vital area of drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jk-sci.com [jk-sci.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]

- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 7. Synthesis method of triphenylphosphine derivative tri-(R-phenyl) phosphine - Eureka | Patsnap [eureka.patsnap.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Triphenylphosphine synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 13. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Guide to the Core Principles of Nucleophilic Phosphine Catalysis

For Researchers, Scientists, and Drug Development Professionals

Nucleophilic phosphine catalysis has emerged over the past few decades as a formidable tool in synthetic organic chemistry, enabling the construction of complex molecular architectures with high efficiency and stereoselectivity.[1][2][3][4][5] The unique reactivity of tertiary phosphines, acting as potent nucleophiles, allows for a diverse range of transformations, including cycloadditions, annulations, and acylation reactions.[6] This guide delves into the fundamental principles of this catalytic strategy, detailing the core mechanisms, key reaction classes, quantitative performance data, and representative experimental protocols. Its purpose is to provide researchers and drug development professionals with a foundational understanding to leverage this powerful methodology in their work.

The Core Principle: Formation of the Zwitterionic Intermediate

The unifying feature of nucleophilic phosphine catalysis is the initial, reversible addition of a tertiary phosphine (a Lewis base) to an electron-deficient starting material.[3][4][7] This typically involves substrates with activated carbon-carbon multiple bonds, such as α,β-unsaturated carbonyl compounds (alkenes), allenes, or alkynes.[3][4][8][9] This nucleophilic attack generates a highly reactive, charge-separated zwitterionic intermediate, which is the cornerstone of all subsequent transformations.[3][4][7] The nature of this intermediate dictates the subsequent reaction pathway.

The structure and electronics of the phosphine catalyst are critical. Trialkylphosphines (e.g., PBu₃) are generally more nucleophilic and basic than triarylphosphines (e.g., PPh₃), influencing the rate of the initial addition and the reactivity of the resulting zwitterion.[2] Chiral phosphines are extensively used to induce enantioselectivity in these transformations.[2][5]

Key Reaction Classes and Mechanisms

The versatility of phosphine catalysis stems from the diverse reaction pathways available to the zwitterionic intermediates. These pathways are primarily dictated by the nature of the initial substrate (allene, alkyne, alkene) and the reaction partner.

One of the classic examples of phosphine catalysis is the Morita-Baylis-Hillman (MBH) reaction, which forms a C-C bond between the α-position of an activated alkene and an electrophile, typically an aldehyde.[10][11][12] The reaction is atom-economical and produces densely functionalized allylic alcohols.[12] While often catalyzed by tertiary amines like DABCO, phosphines are also effective catalysts.[10][12][13]

The mechanism involves the initial 1,4-conjugate addition of the phosphine to the activated alkene to form a phosphonium enolate.[10][13] This enolate then adds to the aldehyde electrophile in an aldol-type reaction. A subsequent proton transfer and elimination of the phosphine catalyst yields the final product.[10][13]

Quantitative Data for Representative MBH Reactions

| Activated Alkene | Electrophile | Phosphine Catalyst | Solvent | Yield (%) | Ref. |

| Methyl Acrylate | Benzaldehyde | PBu₃ | THF | 75 | [11] |

| Acrylonitrile | 4-Nitrobenzaldehyde | PPh₃ | Dichloromethane | 88 | [14] |

| Methyl Vinyl Ketone | Isobutyraldehyde | PBu₃ | None | 91 | [14] |

| 3-Olefinic Oxindole | N-Boc imine | S-phosphine C5 | Toluene | 95 | [11] |

General Experimental Protocol for a Phosphine-Catalyzed MBH Reaction

To a solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in an appropriate solvent (e.g., THF, 2 mL) is added the phosphine catalyst (e.g., PBu₃, 0.1 mmol, 10 mol%) at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for the specified time (typically 24-72 hours), monitoring progress by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Morita-Baylis-Hillman adduct.[11][14]

A widely applied transformation is the phosphine-catalyzed [3+2] cycloaddition of allenoates with electron-deficient alkenes or imines.[2][15][16] This reaction, pioneered by Lu, provides a powerful method for constructing functionalized five-membered rings, which are common motifs in natural products and pharmaceuticals.[5][17]

The mechanism is initiated by the nucleophilic addition of the phosphine to the central carbon of the allenoate, which generates a vinylphosphonium species that isomerizes to a 1,3-dipole intermediate.[16][18] This dipole then undergoes a stepwise [3+2] cycloaddition with the alkene. The final step is the elimination of the phosphine catalyst, often facilitated by a proton transfer, to yield the cyclopentene product.[16]

References

- 1. Nucleophilic Phosphine Catalysis: The Untold Story - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nucleophilic Chiral Phosphines: Powerful and Versatile Catalysts for Asymmetric Annulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in nucleophilic phosphine catalysis of alkenes, allenes, alkynes, and MBHADs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mechanism, regioselectivity, and the kinetics of phosphine-catalyzed [3+2] cycloaddition reactions of allenoates and electron-deficient alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Tris(3-methoxyphenyl)phosphine as a Ligand in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficacy of this palladium-catalyzed reaction is heavily reliant on the choice of ligand coordinated to the palladium center. Tris(3-methoxyphenyl)phosphine emerges as a valuable electron-rich triarylphosphine ligand in this context. The methoxy substituents on the phenyl rings enhance the electron-donating properties of the phosphorus atom, which in turn increases the electron density on the palladium catalyst. This electronic enrichment is known to facilitate the rate-determining oxidative addition step of the catalytic cycle and promote the final reductive elimination step, leading to efficient cross-coupling.[1] This document provides detailed application notes and protocols for the use of this compound as a ligand in Suzuki-Miyaura coupling reactions.

Ligand Properties and Rationale for Use

This compound is an air-stable, crystalline solid, making it convenient to handle in a laboratory setting. Its electron-rich nature, a consequence of the methoxy groups, makes it a stronger electron donor than triphenylphosphine. This property is advantageous in Suzuki-Miyaura couplings, especially when employing less reactive aryl chlorides as substrates.[1] While extensive quantitative data for this compound in Suzuki-Miyaura coupling is not broadly published, its performance can be inferred from studies on its isomers, such as tris(2-methoxyphenyl)phosphine and tris(4-methoxyphenyl)phosphine, which have demonstrated high activity in similar cross-coupling reactions.[2][3][4]

Application Data

While specific comprehensive studies on this compound in Suzuki-Miyaura coupling are limited, the following table presents representative data from a study on its isomer, tris(2-methoxyphenyl)phosphine , which is expected to exhibit similar reactivity. This data is provided to illustrate the potential scope and efficiency of methoxy-substituted triarylphosphine ligands in this reaction.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids using a Tris(methoxyphenyl)phosphine Ligand

| Entry | Aryl Bromide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |

| 2 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 |

| 3 | 1-Bromonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 90 |

| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 85 |

| 5 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 98 |

| 6 | 4-Bromobenzaldehyde | Phenylboronic acid | 4-Formylbiphenyl | 88 |

Data presented is representative of reactions using tris(2-methoxyphenyl)phosphine as the ligand and is intended to be illustrative for the application of this compound.[2][3]

Experimental Protocols

The following are general protocols for a Suzuki-Miyaura coupling reaction using this compound as a ligand. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

-

Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add toluene (5 mL) and water (1 mL) to the flask.

-

The reaction mixture is stirred vigorously and heated to 80-100 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine palladium(II) acetate (0.03 mmol, 3 mol%) and this compound (0.06 mmol, 6 mol%).

-

Add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

-

Add 1,4-dioxane (5 mL) and water (1 mL).

-

The reaction vessel is sealed and the mixture is stirred vigorously while heating to 100-110 °C.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is worked up as described in Protocol 1.

-

Purify the product by column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction, highlighting the role of the this compound ligand (represented as L).

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a promising and effective ligand for the Suzuki-Miyaura cross-coupling reaction. Its electron-rich character can lead to high catalytic activity for the coupling of a wide range of aryl halides with arylboronic acids. The provided protocols offer a solid foundation for researchers to explore the utility of this ligand in their synthetic endeavors. Further optimization of reaction conditions for specific substrate combinations is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using Tris(3-methoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-methoxyphenyl)phosphine is an organophosphorus compound that serves as a versatile and effective ligand in palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, derived from the three methoxy-substituted phenyl groups attached to a central phosphorus atom, enhance its utility in organic synthesis. The methoxy groups increase the electron-donating nature of the phosphine, which can facilitate the oxidative addition step in the catalytic cycle. Furthermore, its solubility in common organic solvents makes it a practical choice for a variety of reaction conditions. This document provides an overview of its application in key cross-coupling reactions, alongside detailed protocols and representative data.

Key Applications

This compound is a valuable ligand for several cornerstone palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organic halides.

-

Heck Coupling: Vinylation of organic halides.

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

-

Buchwald-Hartwig Amination: Formation of C-N bonds from aryl halides and amines.

The selection of this compound as a ligand can influence reaction efficiency, catalyst stability, and substrate scope.

Data Presentation: Representative Reaction Performance

The following tables summarize typical quantitative data for cross-coupling reactions employing a palladium/Tris(3-methoxyphenyl)phosphine catalytic system. Note that specific yields and optimal conditions will vary depending on the specific substrates used.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2 mol%) | This compound (4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ (2 mol%) | This compound (4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2 mol%) | This compound (4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2 mol%) | This compound (4 mol%) | Cs₂CO₃ | Dioxane | 110 | 16 | 85 |

Table 2: Heck Coupling of Aryl Iodides with Styrene

| Entry | Aryl Iodide | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(OAc)₂ (1 mol%) | This compound (2 mol%) | Et₃N | DMF | 100 | 24 | 89 |

| 2 | 4-Iodoanisole | Pd(OAc)₂ (1 mol%) | This compound (2 mol%) | Et₃N | DMF | 100 | 24 | 91 |

| 3 | 1-Iodo-4-cyanobenzene | Pd(OAc)₂ (1 mol%) | This compound (2 mol%) | K₂CO₃ | DMA | 120 | 20 | 85 |

| 4 | 3-Iodotoluene | Pd(OAc)₂ (1 mol%) | This compound (2 mol%) | Et₃N | DMF | 100 | 24 | 87 |

Experimental Protocols

The following are detailed, representative protocols for performing palladium-catalyzed cross-coupling reactions using this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Solvents should be appropriately dried and degassed where necessary.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

This compound

-

Aryl Bromide (1.0 mmol)

-

Arylboronic Acid (1.2 mmol)

-

Potassium Carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

-

Add the aryl bromide (1.0 mmol) and arylboronic acid (1.2 mmol) to the flask.

-

Add toluene (5 mL) and water (1 mL) to the flask.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Heck Coupling

This protocol provides a general method for the Heck coupling of an aryl iodide with an alkene.

Materials:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

This compound

-

Aryl Iodide (1.0 mmol)

-

Alkene (e.g., Styrene, 1.5 mmol)

-

Triethylamine (Et₃N, 1.5 mmol)

-

N,N-Dimethylformamide (DMF, 5 mL)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) in DMF (3 mL).

-

Add the aryl iodide (1.0 mmol), alkene (1.5 mmol), and triethylamine (1.5 mmol) to the reaction flask.

-

Seal the flask and heat the mixture to 100 °C, stirring for 24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction with water (15 mL) and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield the desired product.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Cross-Coupling Reaction

Application of Tris(3-methoxyphenyl)phosphine in Heck and Buchwald-Hartwig Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction